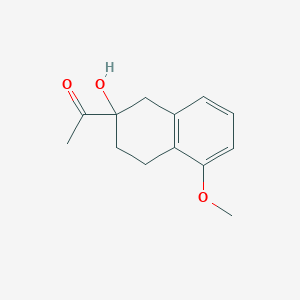
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C12H16O3, and it is characterized by the presence of a hydroxy group, a methoxy group, and a tetrahydronaphthalene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Hydroxylation: Introduction of the hydroxy group at the desired position using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene ring system using hydrogen gas and a metal catalyst.
Acylation: Introduction of the ethanone group through an acylation reaction using acetyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
相似化合物的比较
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Hydroxy-5-methoxyacetophenone: Similar structure but lacks the tetrahydronaphthalene ring.
2-Hydroxy-4-methoxyacetophenone: Similar structure but with a different position of the methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a chloro group and a different ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
77312-59-5 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
1-(2-hydroxy-5-methoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H16O3/c1-9(14)13(15)7-6-11-10(8-13)4-3-5-12(11)16-2/h3-5,15H,6-8H2,1-2H3 |
InChI 键 |
WGTZMBPREOVAOL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CCC2=C(C1)C=CC=C2OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


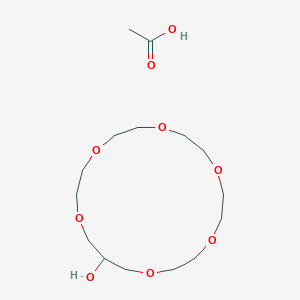

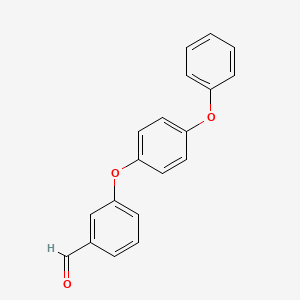
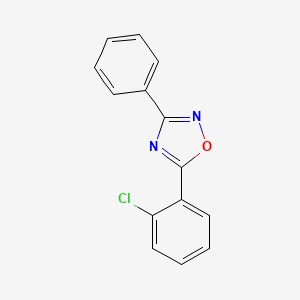


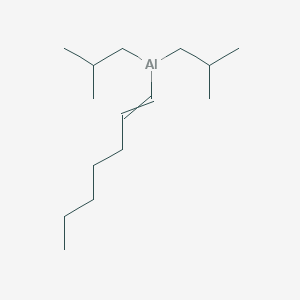

![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
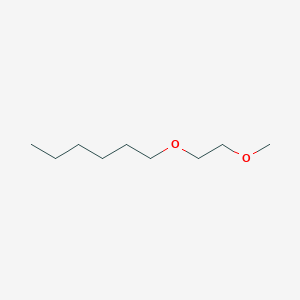
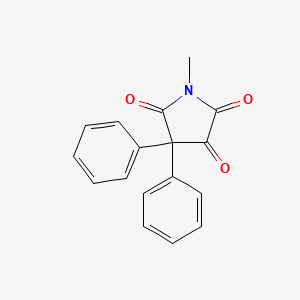
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

